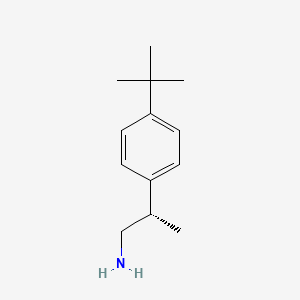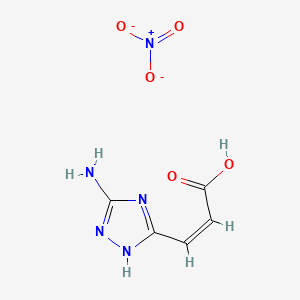
(2S)-2-(4-tert-butylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-tert-butylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-tert-butylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-alanine to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic methods may also be employed to achieve stereoselective synthesis.
化学反应分析
Types of Reactions
(2S)-2-(4-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(2S)-2-(4-tert-butylphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a probe to study the interaction of amines with biological macromolecules.
Industrial Applications: The compound is investigated for its role in the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of (2S)-2-(4-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding.
相似化合物的比较
Similar Compounds
(2S)-2-phenylpropan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
(2S)-2-(4-methylphenyl)propan-1-amine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-(4-tert-butylphenyl)propan-1-amine is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
(2S)-2-(4-tert-butylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3/t10-/m1/s1 |
InChI 键 |
JRTKZRUOKWPZDA-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CN)C1=CC=C(C=C1)C(C)(C)C |
规范 SMILES |
CC(CN)C1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea](/img/structure/B11728485.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)

![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)

carbohydrazide](/img/structure/B11728548.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)

![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
